1,1'-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene)
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Overview
Description
1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) is a chemical compound with the molecular formula C5F8O2 and a molecular weight of 244.04 g/mol . It is characterized by its unique structure, which includes two trifluoroethylene groups connected by a difluoromethylene bridge through oxygen atoms. This compound is known for its high thermal stability and unique chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) typically involves the reaction of difluoromethylene bis(oxy) compounds with trifluoroethylene under controlled conditions. One common method involves the use of chlorodifluoromethylation of aldehydes using Me3SiCF2Cl and a catalytic amount of TBAF in polar solvents at room temperature . The reaction proceeds through the formation of difluoromethylated intermediates, which are then further reacted to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of difluoromethylene bis(oxy) derivatives.
Substitution: The compound can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylene bis(oxy) ketones, while reduction may produce difluoromethylene bis(oxy) alcohols.
Scientific Research Applications
1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of 1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The difluoromethylene bridge and trifluoroethylene groups contribute to its reactivity and binding affinity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) include:
- Octafluoro-3,5-dioxa-1,6-heptadiene
- 1,1’-((Difluoromethylene)bis(oxy))bis(1,1,1,3,3,3-hexafluoropropane)
Uniqueness
What sets 1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) apart from these similar compounds is its specific combination of difluoromethylene and trifluoroethylene groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability and specific reactivity patterns .
Properties
CAS No. |
13845-92-6 |
---|---|
Molecular Formula |
C5F8O2 |
Molecular Weight |
244.04 g/mol |
IUPAC Name |
1-[difluoro(1,2,2-trifluoroethenoxy)methoxy]-1,2,2-trifluoroethene |
InChI |
InChI=1S/C5F8O2/c6-1(7)3(10)14-5(12,13)15-4(11)2(8)9 |
InChI Key |
GLHFHOMOSBNTAR-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(OC(OC(=C(F)F)F)(F)F)F |
Origin of Product |
United States |
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